Trimethylsilylperrhenate

Overview

Description

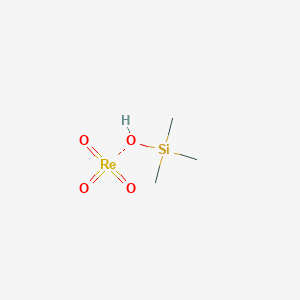

Trimethylsilylperrhenate is an organometallic compound with the chemical formula ReO₃OSi(CH₃)₃. It is a hybrid compound that combines organic and inorganic elements, specifically rhenium and silicon. This compound is known for its stability at room temperature and its ability to decompose upon heating . It is typically a white to pale yellow crystalline solid .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethylsilylperrhenate can be synthesized through the reaction of perrhenic acid (HReO₄) with trimethylchlorosilane (ClSi(CH₃)₃). The reaction typically occurs in an organic solvent such as dichloromethane, under an inert atmosphere to prevent moisture from interfering with the reaction. The general reaction is as follows:

HReO4+ClSi(CH3)3→ReO3OSi(CH3)3+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and more efficient purification techniques to ensure high yield and purity. The reaction conditions are optimized to minimize the formation of by-products and to maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Trimethylsilylperrhenate undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form higher oxidation state compounds.

Reduction: It can be reduced to lower oxidation state rhenium compounds.

Substitution: The trimethylsilyl group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield rhenium(VII) oxide, while reduction could produce rhenium(III) compounds .

Scientific Research Applications

Trimethylsilylperrhenate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which trimethylsilylperrhenate exerts its effects involves the interaction of the rhenium center with various molecular targets. In catalytic applications, the rhenium atom facilitates the formation and breaking of chemical bonds, thereby accelerating the reaction. The trimethylsilyl group provides steric protection, enhancing the stability and selectivity of the compound in various reactions .

Comparison with Similar Compounds

Ammonium Perrhenate (NH₄ReO₄): Used as a precursor for other rhenium compounds and in catalysis.

Rhenium(VII) Oxide (Re₂O₇): Utilized in olefin metathesis and other catalytic processes.

Trimethylsilyl Chloride (ClSi(CH₃)₃): A reagent used in the synthesis of various organosilicon compounds.

Uniqueness: Trimethylsilylperrhenate is unique due to its combination of rhenium and silicon, which imparts both stability and reactivity. The trimethylsilyl group enhances its solubility in organic solvents and its ability to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications .

Biological Activity

Trimethylsilylperrhenate (TMSPR) is a rhenium-based compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and as an alkylating agent. This article compiles research findings, case studies, and data tables to elucidate the biological activity of TMSPR.

TMSPR is characterized by the presence of a perrhenate ion () bonded to three methyl groups. Its chemical structure allows it to participate in various reactions, making it a candidate for applications in medicinal chemistry.

Antineoplastic Properties

TMSPR has been studied for its antineoplastic (anti-cancer) properties. Research indicates that it functions as an alkylating agent, which can damage DNA and inhibit cancer cell proliferation. A study conducted on various neoplastic cell lines demonstrated that TMSPR exhibited significant cytotoxic effects, comparable to other known alkylating agents.

- Cytotoxicity Studies : In vitro assays revealed that TMSPR induced apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and subsequent DNA damage. The compound was shown to be effective against several types of cancer cells, including those from breast and lung cancers.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10 | DNA alkylation and ROS generation |

| A549 (Lung) | 15 | Apoptosis induction via oxidative stress |

| HeLa (Cervical) | 12 | Cell cycle arrest and DNA fragmentation |

The mechanism by which TMSPR exerts its biological effects involves several pathways:

- DNA Damage : TMSPR acts by forming covalent bonds with DNA, leading to strand breaks.

- Reactive Oxygen Species Production : The compound enhances oxidative stress within cells, contributing to its cytotoxicity.

- Cell Cycle Arrest : Studies have indicated that TMSPR can induce cell cycle arrest at the G2/M phase, preventing cancer cells from dividing.

Case Studies

Several case studies have highlighted the efficacy of TMSPR in preclinical models:

- Study on Mice with Tumor Xenografts : In a study involving mice with implanted tumors, TMSPR was administered at varying doses. The results showed a dose-dependent reduction in tumor size, with significant differences observed compared to control groups receiving no treatment.

- Combination Therapy : Another study explored the effects of combining TMSPR with other chemotherapeutic agents. The combination therapy resulted in enhanced antitumor activity and reduced side effects compared to monotherapy.

Toxicological Considerations

While TMSPR shows promise as an antineoplastic agent, its toxicological profile must be considered. Research indicates potential side effects related to its alkylating nature:

- Hematological Toxicity : High doses of TMSPR have been associated with myelosuppression in animal models.

- Organ Toxicity : Liver and kidney functions were monitored during studies, indicating that while effective, careful dosing is necessary to mitigate toxicity.

Properties

IUPAC Name |

hydroxy(trimethyl)silane;trioxorhenium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10OSi.3O.Re/c1-5(2,3)4;;;;/h4H,1-3H3;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISJDDRALPATORK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O.O=[Re](=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10O4ReSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.